1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Medicinal Chemistry Chemical Biology Synthetic Building Block

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) is a 4-substituted 3,5-dimethylisoxazole derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. The 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine bioisostere that competes with acetylated histone-mimicking peptides for bromodomain binding sites, a mechanism critical for epigenetic probe and inhibitor development.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 117504-27-5
Cat. No. B037762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylisoxazol-4-yl)butan-2-one
CAS117504-27-5
Synonyms2-Butanone,1-(3,5-dimethyl-4-isoxazolyl)-(9CI)
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=C(ON=C1C)C
InChIInChI=1S/C9H13NO2/c1-4-8(11)5-9-6(2)10-12-7(9)3/h4-5H2,1-3H3
InChIKeyOQDWGQSBPOQMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) Sourcing and Key Properties for Research Procurement


1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) is a 4-substituted 3,5-dimethylisoxazole derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . The 3,5-dimethylisoxazole scaffold is a validated acetyl-lysine bioisostere that competes with acetylated histone-mimicking peptides for bromodomain binding sites, a mechanism critical for epigenetic probe and inhibitor development [1]. This compound serves as a synthetic building block in medicinal chemistry, particularly as an intermediate for the preparation of more complex heterocyclic systems via regiospecific alkylation and functionalization of the isoxazole core [2].

Why 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) Cannot Be Replaced by Unsubstituted 3,5-Dimethylisoxazole or Other Simple Isoxazoles


Substitution of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one with unfunctionalized 3,5-dimethylisoxazole (CAS 300-87-8) or simpler isoxazole derivatives is not chemically feasible without compromising downstream synthetic pathways and biological fidelity. The unsubstituted parent 3,5-dimethylisoxazole lacks the requisite 4-substituent handle for further elaboration, making it an unsuitable building block for compounds requiring the 4-alkyl chain for bromodomain interaction or for subsequent chemical modifications [1]. The presence of the 4-(butan-2-one) side chain in this compound is essential for specific interactions with target proteins and for enabling regiospecific synthetic transformations that other 3,5-dimethylisoxazole derivatives cannot achieve without extensive and often low-yielding refunctionalization [2].

Quantitative Differentiation of 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) vs. Closest Analogs


Structural and Physicochemical Differentiation: 4-Substituted Butanone Side Chain vs. Unsubstituted Core

The presence of the 4-(butan-2-one) side chain in 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) confers a significantly higher molecular weight (167.21 g/mol) and altered physicochemical properties compared to the unsubstituted 3,5-dimethylisoxazole core (CAS 300-87-8, MW 97.12 g/mol) . The additional butanone group introduces a ketone functionality, which can participate in hydrogen bonding and other intermolecular interactions, and provides a handle for further synthetic elaboration (e.g., via Wittig or Grignard reactions) that the unsubstituted core lacks [1].

Medicinal Chemistry Chemical Biology Synthetic Building Block

Regioisomeric Differentiation: Positional Isomer vs. 4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone (CAS 19788-38-6)

1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) and its regioisomer 4-(3,5-Dimethyl-4-isoxazolyl)-2-butanone (CAS 19788-38-6) share the same molecular formula (C9H13NO2) and molecular weight (167.21 g/mol) but differ in the attachment position of the butanone side chain relative to the isoxazole ring . The specific regiochemistry of CAS 117504-27-5 (1-yl-butan-2-one) may be crucial for certain biological activities or synthetic routes where precise molecular geometry is required. While no direct biological comparison data is available, the distinct InChIKey (OQDWGQSBPOQMLA-UHFFFAOYSA-N for CAS 117504-27-5) confirms its unique chemical identity, and its different physical properties (e.g., predicted boiling point 271.25°C vs. N/A for the isomer) may influence handling and purification .

Organic Synthesis Regioselectivity Medicinal Chemistry

Potential Bromodomain Ligand Scaffold: Class-Level Inference for 4-Substituted 3,5-Dimethylisoxazoles

The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine bioisostere that inhibits bromodomain-containing proteins. A study by Hewings et al. demonstrated that 4-substituted 3,5-dimethylisoxazoles, such as compound 4d (a specific 4-substituted derivative), exhibit IC50 values <5 μM for BRD2(1) and BRD4(1) bromodomains [1]. While 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one itself has not been directly tested in this assay, its classification as a 4-substituted 3,5-dimethylisoxazole suggests potential utility as a scaffold for developing bromodomain ligands. Its activity profile would be expected to differ from unsubstituted 3,5-dimethylisoxazole (no reported activity) and from other 4-substituted analogs with different side chains, highlighting the importance of the specific substituent for achieving desired selectivity and potency.

Epigenetics Bromodomain Inhibitors BET Proteins

Targeted Applications for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one (CAS 117504-27-5) in Research and Development


Synthetic Intermediate for Complex Heterocyclic Systems

This compound's 4-(butan-2-one) side chain provides a versatile handle for further chemical transformations. It can be employed as a building block in the synthesis of more elaborate isoxazole-containing molecules, such as bent-core mesogens or potential bromodomain inhibitors, through reactions including regiospecific alkylation or condensation [1].

Scaffold for Bromodomain Ligand Optimization

Given the established role of 4-substituted 3,5-dimethylisoxazoles as acetyl-lysine mimetics and BET bromodomain inhibitors, 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one can serve as a starting scaffold for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties of novel epigenetic probes [2].

Reference Standard for Regioisomer Purity Analysis

Due to its specific regiochemistry, this compound can be used as an analytical standard in chromatographic or spectroscopic methods (e.g., HPLC, NMR) to verify the identity and purity of synthesized batches, ensuring that the desired regioisomer (1-yl-butan-2-one) is obtained and not contaminated with the 4-yl isomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dimethylisoxazol-4-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.